己烯雌酚单葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethylstilbestrol monoglucuronide is a synthetic derivative of diethylstilbestrol, a non-steroidal estrogen. Diethylstilbestrol was one of the first synthetic estrogens to be developed and has been used in the treatment of certain cancers, such as breast and prostate cancer . The monoglucuronide form is created by conjugating diethylstilbestrol with glucuronic acid, which enhances its solubility and alters its pharmacokinetic properties .

科学研究应用

Diethylstilbestrol monoglucuronide has several scientific research applications:

作用机制

Target of Action

Diethylstilbestrol monoglucuronide, also known as Diethylstilbestrol glucuronide, is a metabolite of Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen . The primary targets of this compound are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Diethylstilbestrol monoglucuronide, like DES, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including an increase in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins. It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The biochemical pathways affected by Diethylstilbestrol monoglucuronide are primarily those involving estrogen signaling . The compound’s interaction with estrogen receptors can influence various downstream effects, including the modulation of gene expression and the regulation of cellular growth and differentiation .

Pharmacokinetics

Diethylstilbestrol is rapidly metabolized and excreted following intravenous administration, with a total body clearance of 381 ml/min . Its bioavailability is very low following a duodenal dose in solution . The compound is metabolized through processes such as hydroxylation, oxidation, and glucuronidation . The metabolites, including Diethylstilbestrol monoglucuronide, are primarily excreted in urine and feces .

Result of Action

The action of Diethylstilbestrol monoglucuronide, through its parent compound DES, can have various molecular and cellular effects. For instance, DES was used in the past for a variety of indications, including pregnancy support for those with a history of recurrent miscarriage, hormone therapy for menopausal symptoms and estrogen deficiency, and treatment of prostate cancer and breast cancer . It was later found to be linked to a rare vaginal cancer in female offspring .

Action Environment

The action, efficacy, and stability of Diethylstilbestrol monoglucuronide can be influenced by various environmental factors. For example, the pH level and temperature can affect the compound’s degradation rate . Additionally, the presence of other compounds, such as taurocholate, can enhance the solubility of Diethylstilbestrol monoglucuronide, potentially influencing its action .

生化分析

Biochemical Properties

Diethylstilbestrol monoglucuronide interacts with various enzymes, proteins, and other biomolecules. It is extracted from homogenized beef liver by blending with acetonitrile containing triethylamine sulfate . An alkaline solution saturated with sodium chloride extracts Diethylstilbestrol and Diethylstilbestrol monoglucuronide from the acetonitrile .

Cellular Effects

Diethylstilbestrol monoglucuronide has significant effects on various types of cells and cellular processes. For instance, it has been observed that 125 I-Diethylstilbestrol monoglucuronide has higher incorporation percentages than 125 I-Diethylstilbestrol on MCF-7 cells . This suggests that Diethylstilbestrol monoglucuronide may have a more pronounced effect on certain cell types.

Molecular Mechanism

The mechanism of action of Diethylstilbestrol monoglucuronide is complex and involves several steps. It is known that Diethylstilbestrol, the parent compound, mimics the effects of the natural female hormone, estrogen . It interacts with a protein receptor, the estrogen receptor, in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Temporal Effects in Laboratory Settings

Studies on Diethylstilbestrol, the parent compound, have shown that it is rapidly metabolized and excreted, having a total body clearance of 381 ml/min .

Dosage Effects in Animal Models

Studies on Diethylstilbestrol, the parent compound, have shown that it is used in the treatment of prostate cancer and to prevent miscarriage or premature delivery in pregnant animals .

Metabolic Pathways

Diethylstilbestrol monoglucuronide is involved in the glucuronidation metabolic pathway . Glucuronides play an important role in the metabolism of new drugs, as metabolites might have toxic or other undesirable effects completely different from those of the original drug .

Transport and Distribution

Studies on Diethylstilbestrol, the parent compound, have shown that it is well-absorbed from the gastrointestinal tract .

Subcellular Localization

Studies on Diethylstilbestrol, the parent compound, have shown that it is expressed in the endoplasmic reticulum and nuclear envelope .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diethylstilbestrol monoglucuronide involves the conjugation of diethylstilbestrol with glucuronic acid. This can be achieved through enzymatic or chemical methods. One common method involves the use of β-glucuronidase enzyme to catalyze the reaction between diethylstilbestrol and glucuronic acid . The reaction conditions typically include a buffered aqueous solution at a pH optimal for enzyme activity, usually around pH 6-7 .

Industrial Production Methods

Industrial production of diethylstilbestrol monoglucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

化学反应分析

Types of Reactions

Diethylstilbestrol monoglucuronide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its parent diethylstilbestrol form.

Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of diethylstilbestrol monoglucuronide .

相似化合物的比较

Similar Compounds

Diethylstilbestrol: The parent compound, which lacks the glucuronic acid moiety.

Estradiol Glucuronide: Another glucuronidated estrogen with similar properties.

Ethinylestradiol Glucuronide: A synthetic estrogen used in oral contraceptives.

Uniqueness

Diethylstilbestrol monoglucuronide is unique due to its specific interaction with β-glucuronidase, which is often overexpressed in certain tumors. This makes it a potential candidate for targeted cancer therapies .

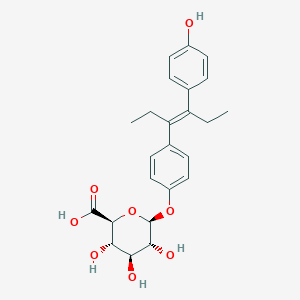

属性

CAS 编号 |

2408-40-4 |

|---|---|

分子式 |

C24H28O8 |

分子量 |

444.5 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H28O8/c1-3-17(13-5-9-15(25)10-6-13)18(4-2)14-7-11-16(12-8-14)31-24-21(28)19(26)20(27)22(32-24)23(29)30/h5-12,19-22,24-28H,3-4H2,1-2H3,(H,29,30)/b18-17+/t19-,20-,21+,22-,24?/m0/s1 |

InChI 键 |

LJMPVHCKUXKZAV-YTXXKCOASA-N |

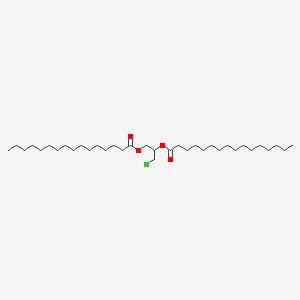

SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |

手性 SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O |

规范 SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |

Key on ui other cas no. |

2408-40-4 |

同义词 |

4-[(1E)-1-Ethyl-2-(4-hydroxyphenyl)-1-buten-1-yl]phenyl β-D-Glucopyranosiduronic Acid; Diethylstilbestrol Monoglucuronide; Stilbestrol Monoglucuronide; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

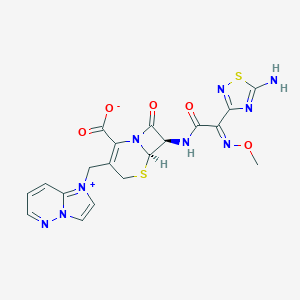

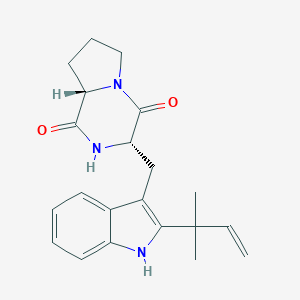

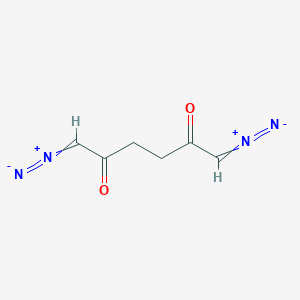

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。